molecular formula C16H16O2 B102976 Ethyl 4-benzylbenzoate CAS No. 18908-74-2

Ethyl 4-benzylbenzoate

Cat. No.: B102976
CAS No.: 18908-74-2
M. Wt: 240.3 g/mol
InChI Key: JCIYPRZUNRMPSX-UHFFFAOYSA-N
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Description

Ethyl 4-benzylbenzoate is an organic compound with the molecular formula C16H16O2. It is an ester derived from benzoic acid and ethanol, characterized by a benzyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Ethyl 4-benzylbenzoate, like other benzoate compounds, primarily targets the nervous system . It acts on nerve endings and nerve trunks, which are crucial for transmitting signals in the body .

Mode of Action

The compound works by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This interaction affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, it can reversibly block nerve conduction, leading to a loss of local sensation without affecting consciousness .

Biochemical Pathways

It is known that benzoate compounds, in general, can influence the production of volatile aroma compounds in yeast fermentation processes . More research is needed to fully elucidate the specific biochemical pathways impacted by this compound.

Pharmacokinetics

Pharmacokinetics studies the rate processes associated with the absorption, distribution, metabolism, and elimination of a drug . More research is needed to outline the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is its local anesthetic effect . By blocking nerve conduction, it can temporarily relieve pain, making it useful for local surgery and treatment . The biological activity experiments showed that benzoate compounds had good local anesthetic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in yeast fermentation processes, a large number of environmental factors can affect the production of volatile aroma compounds . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-benzylbenzoate can be synthesized through the esterification of 4-benzylbenzoic acid with ethanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Common catalysts used include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of modified clay as a solid acid catalyst. This method improves the conversion rate and minimizes environmental impact by avoiding the use of corrosive inorganic acids .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-benzylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-benzylbenzoic acid.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.

Major Products:

    Oxidation: 4-benzylbenzoic acid.

    Reduction: 4-benzylbenzyl alcohol.

    Substitution: Various substituted benzylbenzoates depending on the reagent used.

Scientific Research Applications

Ethyl 4-benzylbenzoate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 4-benzylbenzoate can be compared with other similar compounds such as:

    Ethyl benzoate: Lacks the benzyl group, making it less complex.

    Benzyl benzoate: Contains a benzyl group but lacks the ethyl ester functionality.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness: this compound’s unique structure, combining both benzyl and ethyl ester functionalities, makes it a versatile compound with distinct chemical and physical properties.

Properties

IUPAC Name

ethyl 4-benzylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-18-16(17)15-10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIYPRZUNRMPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463052
Record name Ethyl 4-benzylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18908-74-2
Record name Ethyl 4-benzylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By using 4-benzylbenzoic acid (211.58 g), ethanol (1.8 l) and concentrated sulfuric acid (20 ml), there was prepared the title compound (232.55 g).
Quantity
211.58 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1.8 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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